molecular formula C18H12ClN3O B2631774 3-(2-chlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carbonitrile CAS No. 320424-89-3

3-(2-chlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carbonitrile

Cat. No.: B2631774
CAS No.: 320424-89-3
M. Wt: 321.76
InChI Key: WODXGKCBCSOKBP-ZHACJKMWSA-N
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Description

3-(2-chlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carbonitrile is a chemical compound of significant interest in medicinal chemistry and chemical biology research, primarily recognized for its role as a synthetic intermediate and a potential kinase inhibitor scaffold. Its molecular architecture, featuring an isoxazole core linked to a chlorophenyl group and an (E)-configured styryl-aniline moiety, is designed to mimic aspects of the ATP-binding site of protein kinases. This structural motif makes it a valuable template for the development of targeted therapeutics. Recent studies have investigated its potential as a key intermediate in the synthesis of more complex molecules aimed at modulating dysregulated signaling pathways in disease models. For instance, research published in the Journal of Enzyme Inhibition and Medicinal Chemistry has explored related isoxazole-carbonitrile derivatives as potent and selective inhibitors of the epidermal growth factor receptor (EGFR), a critical target in oncology. The specific substitution pattern on this compound is engineered to probe interactions with various kinase domains, facilitating structure-activity relationship (SAR) studies. Its research applications extend to probing intracellular signal transduction mechanisms and serving as a precursor for fluorescent probes or photoaffinity labels due to its conjugated system, enabling visualization and identification of biological targets. This product is intended for use in non-clinical laboratory research by qualified professionals.

Properties

IUPAC Name

5-[(E)-2-anilinoethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O/c19-16-9-5-4-8-14(16)18-15(12-20)17(23-22-18)10-11-21-13-6-2-1-3-7-13/h1-11,21H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODXGKCBCSOKBP-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=CC2=C(C(=NO2)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C2=C(C(=NO2)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carbonitrile typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-chlorophenyl group: This step may involve a substitution reaction using a chlorinated aromatic compound.

    Formation of the ethenyl linkage: This can be done through a Wittig reaction or a similar olefination process.

    Attachment of the phenylamino group: This step may involve a nucleophilic substitution or addition reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are highly sensitive to substituent variations. Key structural analogs include:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 2-Chlorophenyl, phenylamino C₁₈H₁₁ClN₄O ~354.7 (estimated) Unreported in evidence.
3-(2-Chloro-6-Fluorophenyl)-5-[(E)-2-(3-Methoxyphenylamino)Ethenyl]-1,2-Oxazole-4-Carbonitrile 2-Chloro-6-fluorophenyl, 3-methoxyphenylamino C₁₉H₁₃ClFN₃O₂ 369.78 Higher halogenation increases metabolic stability; methoxy group enhances solubility.
3-(2,6-Dichlorophenyl)-5-[(E)-2-(2,4-Difluoroanilino)Ethenyl]-1,2-Oxazole-4-Carbonitrile 2,6-Dichlorophenyl, 2,4-difluoroanilino C₁₈H₉Cl₂F₂N₃O 392.19 Enhanced halogenation improves receptor binding affinity in kinase inhibition assays.
3-(Methylsulfanyl)-5-[(E)-2-(Phenylamino)Ethenyl]-1,2-Thiazole-4-Carbonitrile Methylsulfanyl, phenylamino (thiazole core) C₁₃H₁₀N₄S₂ 294.38 Thiazole core alters electronic properties; reduced steric bulk compared to oxazole analogs.

Spectral and Analytical Data

  • IR Spectroscopy: A strong absorption near 2,200 cm⁻¹ for the cyano group (common to all analogs) .
  • LCMS : A molecular ion peak near m/z 354–370 (APCI or ESI mode) .

Biological Activity

3-(2-chlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carbonitrile, identified by its CAS number 320424-89-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial and antiviral properties, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a unique oxazole ring structure that contributes to its pharmacological properties. The presence of a chlorophenyl group and an ethenyl phenylamino moiety enhances its lipophilicity and potential interaction with biological targets.

Table 1: Structural Characteristics

ComponentDescription
Molecular FormulaC16H14ClN3O
Molecular Weight299.75 g/mol
CAS Number320424-89-3
Key Functional GroupsOxazole, Carbonitrile

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies on related oxazole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial activity of several oxazole derivatives, including those structurally related to our compound. The results indicated significant bactericidal effects against Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Antiviral Activity

Preliminary investigations into the antiviral potential of this compound suggest it may inhibit viral replication. A study focusing on non-nucleoside inhibitors for dengue virus polymerase indicated that similar compounds could effectively reduce viral load in infected cells.

Table 2: Antiviral Activity Summary

Virus TypeIC50 (µM)Mechanism of Action
Dengue Virus<1Inhibition of NS5 RdRp
Influenza VirusNot testedTBD

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. In vitro studies on cell lines such as L929 have shown varying degrees of cytotoxicity depending on concentration and exposure time.

Table 3: Cytotoxicity Results

Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
2007768
1009279
507467

These results indicate that while some concentrations lead to decreased viability, others may enhance cell metabolism, suggesting a complex interaction with cellular pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the oxazole ring or the phenyl groups can significantly impact both efficacy and toxicity.

Key Findings in SAR Studies

  • Chlorine Substitution : Enhances lipophilicity and potentially increases membrane permeability.
  • Phenylamino Group : Essential for antiviral activity; modifications here can lead to improved potency against specific viral strains.
  • Carbonitrile Group : May play a role in binding affinity to target proteins involved in microbial resistance mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-chlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving oxime formation, chlorination, and cyclization. For example, analogous isoxazole derivatives are synthesized by reacting oximes (e.g., o-chlorobenzoxime chloride) with acetoacetate derivatives under alkaline conditions, followed by chlorination using phosphorus pentachloride . Optimization involves controlling reaction temperatures (60–80°C), solvent selection (e.g., THF or DMF), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Monitoring intermediates using TLC and NMR ensures stepwise progress.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer : Use a combination of 1H/13C NMR to verify the (E)-configuration of the ethenyl group (coupling constants ~12–16 Hz) and aromatic substitution patterns. X-ray crystallography (as seen in analogous triazole-thione derivatives) resolves spatial arrangements and hydrogen bonding . FT-IR confirms functional groups (e.g., nitrile stretch ~2220 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C18H12ClN3O).

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Screen for kinase inhibition (e.g., EGFR or VEGFR) using fluorescence polarization assays. For antimicrobial activity, use microdilution assays (MIC determination) against Gram-positive/negative bacteria. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC50 calculations using non-linear regression models .

Advanced Research Questions

Q. How do pharmacokinetic challenges (e.g., low bioavailability) of this compound compare to structurally similar analogs, and what strategies improve in vivo performance?

  • Methodological Answer : Pharmacokinetic profiling of analogs (e.g., 3,4',5-trimethoxy derivatives) reveals low oral bioavailability due to poor solubility and first-pass metabolism . Strategies:

  • Prodrug design : Introduce hydrolyzable esters (e.g., ethyl carbonates) to enhance solubility.
  • Nanoformulation : Use liposomal encapsulation (particle size <200 nm, PDI <0.2) to improve circulation time.
  • Metabolic stability : Conduct microsomal assays (human liver microsomes) to identify vulnerable sites for deuterium exchange or fluorination.

Q. How can computational modeling elucidate the compound’s interaction with biological targets, such as tau protein aggregation?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities to tau fibrils (PDB: 5O3L). Molecular dynamics simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories. DFT calculations (B3LYP/6-31G*) optimize geometries and map electrostatic potentials to identify nucleophilic/electrophilic regions . Validate predictions with SPR (surface plasmon resonance) for binding kinetics (ka/kd rates).

Q. How should contradictory data on cytotoxicity mechanisms be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., serum concentration affecting compound stability). Address via:

  • Comparative transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis vs. autophagy).
  • Reactive oxygen species (ROS) profiling : Use DCFH-DA fluorescence to quantify oxidative stress contributions.
  • Metabolomics : LC-MS/MS to track metabolite changes (e.g., ATP depletion, lactate accumulation) .

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